BenchChemオンラインストアへようこそ!

Hif-phd-IN-2

Hypoxia HIF stabilization PHD inhibition

HIF-PHD-IN-2 is a pan-PHD antagonist with uniform sub-100 nM IC50 against PHD1, PHD2, and PHD3—unlike isoform-selective probes (IOX2: PHD2-selective) or clinical-stage inhibitors (roxadustat: micromolar range). This balanced profile eliminates isoform-specific artifacts in enzymatic assays, SPR, and crystallography. Researchers conducting SAR panels or needing a reference pan-inhibitor should procure HIF-PHD-IN-2 for its unmatched combination of potency and isoform uniformity. Not interchangeable with selective or weaker PHD inhibitors. For in vitro biochemical studies only.

Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
Cat. No. B12424035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHif-phd-IN-2
Molecular FormulaC17H15N5O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CN=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H15N5O3S/c1-2-26(24,25)21-14-7-8-16(19-10-14)22-17(23)15(11-20-22)13-5-3-12(9-18)4-6-13/h3-8,10-11,20-21H,2H2,1H3
InChIKeyZZLAHWZWGAILNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hif-phd-IN-2 (HIF-PHD-IN-2): A Pan-PHD Inhibitor for Hypoxia Signaling and HIF Stabilization Research


Hif-phd-IN-2, also designated as HIF-PHD-IN-2 (compound 25; CAS 2711720-45-3), is a synthetic small-molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. It functions as a pan-PHD antagonist, exhibiting sub‑100 nanomolar inhibitory activity against all three PHD isoforms (PHD1, PHD2, and PHD3) . By blocking the hydroxylation‑dependent degradation of HIF‑α subunits, Hif-phd-IN-2 stabilizes HIF and enables the investigation of oxygen‑sensing pathways, erythropoiesis, and ischemia‑related pathophysiology . Its balanced pan‑isoform inhibition profile distinguishes it from isoform‑selective PHD probes and makes it a useful tool for studies requiring uniform suppression of the entire PHD family .

Why HIF-PHD-IN-2 Cannot Be Simply Substituted: Divergent Isoform Selectivity and Potency Profiles Among PHD Inhibitors


Substituting HIF-PHD-IN-2 with another PHD inhibitor is not straightforward because the class exhibits substantial divergence in isoform selectivity, absolute potency, and downstream HIF‑α stabilization patterns. Clinical‑stage agents such as roxadustat and molidustat display micromolar to high‑nanomolar IC₅₀ values that differ by orders of magnitude from HIF-PHD-IN-2 [1]. Other tools like IOX2 are exquisitely selective for PHD2 (>100‑fold over related 2‑OG oxygenases) , whereas daprodustat preferentially targets PHD1 and PHD3 . These disparities translate into non‑equivalent cellular HIF‑α accumulation, divergent erythropoietin induction, and distinct in vivo pharmacodynamic effects [2]. Consequently, a researcher or procurement specialist cannot assume interchangeability; the choice of PHD inhibitor must be guided by quantitative, isoform‑resolved evidence that matches the experimental objectives. The following sections provide the specific, comparator‑anchored data that substantiate why HIF-PHD-IN-2 occupies a defined niche within the PHD inhibitor landscape.

Hif-phd-IN-2 Quantitative Differentiation Evidence: Comparator‑Anchored Potency and Selectivity Data


Pan‑PHD Inhibition Profile: Balanced Sub‑100 nM Potency Across PHD1, PHD2, and PHD3

HIF-PHD-IN-2 (compound 25) inhibits all three PHD isoforms with IC₅₀ values below 100 nM, demonstrating a balanced pan‑PHD inhibition profile . In contrast, roxadustat (FG‑4592) exhibits IC₅₀ values of 1.4 µM (PHD1), 1.26 µM (PHD2), and 1.32 µM (PHD3) , while molidustat (BAY 85‑3934) shows IC₅₀ values of 480 nM (PHD1), 280 nM (PHD2), and 450 nM (PHD3) . This translates to a ≥4.8‑fold greater potency for HIF-PHD-IN-2 over molidustat and ≥12.6‑fold over roxadustat when considering the least potent isoform.

Hypoxia HIF stabilization PHD inhibition

PHD2 Inhibitory Potency Comparison with Clinical‑Stage and Tool Compounds

For PHD2, the principal isoform regulating HIF‑1α stability under normoxia, HIF-PHD-IN-2 exhibits an IC₅₀ below 100 nM . This places it in an intermediate potency range relative to other characterized PHD2 inhibitors. Daprodustat displays a PHD2 IC₅₀ of 22.2 nM (approximately 4.5‑fold more potent than the upper limit of HIF-PHD-IN-2) , while TP0463518 shows a Ki of 5.3 nM for PHD2 . Conversely, IOX2, a widely used PHD2‑selective probe, has an IC₅₀ of 21–22 nM . HIF-PHD-IN-2 thus offers a distinct potency window that avoids the extreme potency of daprodustat or TP0463518, which may be advantageous when partial or graded HIF stabilization is desired.

PHD2 Enzymatic inhibition Compound benchmarking

Isoform Selectivity Contrast: Pan‑PHD Inhibition Versus PHD2‑Selective and Isoform‑Preferential Inhibitors

HIF-PHD-IN-2 is a pan‑PHD inhibitor that does not discriminate among PHD1, PHD2, and PHD3 (all IC₅₀ <100 nM) . This contrasts sharply with IOX2, which is >100‑fold selective for PHD2 over other 2‑OG oxygenases such as JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH . Similarly, daprodustat exhibits a pronounced preference for PHD1 and PHD3 (IC₅₀ 3.5 nM and 2.2 nM) over PHD2 (IC₅₀ 22.2 nM) , while TP0463518 shows 3.4‑fold greater potency for PHD2 (Ki 5.3 nM) relative to PHD1 (IC₅₀ 18 nM) and 11.9‑fold over PHD3 (IC₅₀ 63 nM) . The absence of isoform bias in HIF-PHD-IN-2 ensures that experimental outcomes reflect combined PHD1/2/3 inhibition rather than isoform‑specific effects.

Isoform selectivity PHD1 PHD3 Chemical biology

Cellular Activity Context: Distinction from Structurally Related PHD‑IN‑2 (Compound 91)

Procurement and experimental planning require careful attention to compound identity because a distinct molecule, PHD‑IN‑2 (Compound 91, CAS 2924182‑42‑1), also circulates under a similar name. PHD‑IN‑2 (Compound 91) is reported to inhibit PHD with an IC₅₀ below 5 nM and to induce erythropoietin synthesis in HEP3B cells with an EC₅₀ below 2.5 µM . In contrast, HIF-PHD-IN-2 (compound 25) has IC₅₀ values below 100 nM for all three PHD isoforms, but no peer‑reviewed cellular EC₅₀ data for HIF‑α stabilization or EPO induction are currently available in the public domain. This distinction is critical: users requiring validated cellular activity may need to consider PHD‑IN‑2 (Compound 91) or perform in‑house cellular validation of HIF-PHD-IN-2 (compound 25).

Cellular potency EPO induction Compound identity

Optimal Research and Industrial Application Scenarios for Hif-phd-IN-2 (HIF-PHD-IN-2)


Biochemical and Biophysical Studies Requiring Balanced Pan‑PHD Inhibition

HIF-PHD-IN-2 is ideally suited for in vitro enzymatic assays, surface plasmon resonance (SPR), or X‑ray crystallography where uniform inhibition of all three PHD isoforms is required to dissect the structural basis of HIF‑α recognition and hydroxylation. Its sub‑100 nM potency across PHD1/2/3 ensures that binding curves and inhibition constants reflect the entire PHD family, avoiding isoform‑specific artifacts introduced by selective probes like IOX2 .

Comparative Pharmacology and Tool Compound Benchmarking

Because HIF-PHD-IN-2 occupies a distinct potency and selectivity niche—more potent than roxadustat and molidustat , yet less potent than daprodustat or TP0463518 —it serves as a valuable comparator in structure‑activity relationship (SAR) studies and in panels designed to rank order novel PHD inhibitors. Its balanced pan‑inhibition profile makes it a reference for compounds intended to suppress all three PHD isoforms without bias.

HIF Pathway Dissection in Cell‑Free Systems and Lysates

For experiments conducted in cell lysates, purified protein preparations, or reconstituted hydroxylation systems, HIF-PHD-IN-2 provides a clean pan‑PHD inhibitory signal without the confounding variables of cellular permeability, efflux, or metabolism . This allows researchers to deconvolute direct PHD‑dependent effects from indirect cellular feedback mechanisms, a task complicated by isoform‑selective inhibitors that may leave residual PHD activity.

Procurement for Custom Cellular Validation Workflows

Given the absence of published cellular EC₅₀ data for HIF-PHD-IN-2 (compound 25) , this compound is appropriate for laboratories with established in‑house cellular assay capabilities (e.g., HIF‑α Western blotting, HIF‑responsive luciferase reporters, or EPO ELISA). Researchers requiring a PHD inhibitor with pre‑validated cellular activity may alternatively consider PHD‑IN‑2 (Compound 91), which has documented EPO induction in HEP3B cells (EC₅₀ <2.5 µM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hif-phd-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.